Cl-4AS-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

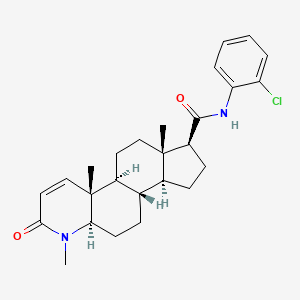

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044196 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188589-66-4 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-4AS-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Duality of Cl-4AS-1: An Androgen Receptor Agonist with Tumor-Suppressing Activity in Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Cl-4AS-1, a selective androgen receptor modulator (SARM), presents a paradoxical yet promising mechanism of action in the context of breast cancer. While characterized as an androgen receptor (AR) agonist, it exhibits potent anti-proliferative and pro-apoptotic effects across various breast cancer cell lines, a stark contrast to the proliferative effects of classical androgens like dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated cellular pathways.

Core Mechanism of Action

This compound functions as a ligand for the androgen receptor, and upon binding, the complex can translocate to the nucleus to modulate gene expression. However, its downstream effects diverge significantly from those of endogenous androgens. The primary mechanism of its anti-cancer activity is the induction of apoptosis, achieved by arresting the cell cycle at the transition from the G1 to the S phase. This blockade prevents DNA replication and ultimately leads to programmed cell death.

Notably, while there is a significant overlap in the genes regulated by this compound and DHT, a key distinction lies in their effect on the androgen receptor itself. DHT upregulates AR expression, potentially amplifying its own signaling, whereas this compound does not, suggesting a differential interaction with the transcriptional machinery.[1] It is hypothesized that this compound may engage with a unique set of co-regulators compared to DHT, leading to a distinct gene expression profile that favors apoptosis over proliferation in breast cancer cells.[2]

Quantitative Data Summary

The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in several breast cancer cell lines. The following tables summarize these findings for easy comparison.

Table 1: Dose-Dependent Inhibition of Breast Cancer Cell Proliferation by this compound

| Cell Line | Treatment Duration | IC50 (µM) | Maximum Inhibition (%) |

| MCF-7 | 7 days | ~5 | ~100% at 10 µM |

| MDA-MB-453 | 7 days | ~5 | ~100% at 10 µM |

| MDA-MB-231 | 7 days | ~5 | ~100% at 10 µM |

Data extrapolated from proliferation curves in existing research. Complete inhibition was observed at 10 µM for all cell lines.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-453 Cells

| Treatment | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Apoptotic Cells |

| Control | 3 days | 60.5 | 28.5 | 11.0 | Present |

| 1 µM this compound | 3 days | 62.1 | 27.8 | 10.1 | Present |

| 4 µM this compound | 3 days | 63.2 | 18.4 (Block) | 18.4 | Increased |

| Control | 6 days | 65.2 | 25.4 | 9.4 | Present |

| 1 µM this compound | 6 days | 68.1 | 15.2 (Block) | 16.7 | Increased |

| 4 µM this compound | 6 days | Not specified | Not specified | Not specified | Substantial DNA degradation |

Data indicates a block in the early S phase and an increase in apoptotic cells with higher concentrations and longer treatment durations of this compound.[4]

Table 3: Comparison of Gene Expression Regulation by this compound and DHT in MDA-MB-453 Cells

| Treatment Duration | Fold-Change Cutoff | Concordance in Gene Regulation | Key Difference |

| 24 hours | ≥ 2-fold | High | AR expression upregulated by DHT, not by this compound |

| 72 hours | ≥ 5-fold | High | Not specified |

This high concordance suggests that while the primary receptor is the same, the differential regulation of a few key genes, such as the AR itself, may drive the divergent cellular outcomes.[5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed 7 x 10³ viable breast cancer cells (MCF-7, MDA-MB-453, or MDA-MB-231) per well in a 96-well tissue culture plate containing growth medium supplemented with Fetal Bovine Serum (FBS).

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (0.1, 1, 5, and 10 µM) or DHT (1, 10, 100, and 1000 nM) in fresh media. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 3, 5, and 7 days.

-

MTT Addition: Add freshly prepared MTT salt (5 mg/ml in PBS) to each well to a final concentration of 0.5 µg/µl.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours and verify the formation of formazan crystals using an inverted microscope.

-

Solubilization: Add an equal volume (e.g., 200 µl) of a 1:1 mixture of DMSO and isopropanol (B130326) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Culture MDA-MB-453 cells and treat them with vehicle control, 1 µM this compound, or 4 µM this compound for 3 and 6 days.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[4]

Gene Expression Analysis using PCR Arrays

-

Cell Treatment: Treat MDA-MB-453 cells with either 1 µM this compound or 100 nM DHT for 24 and 72 hours.

-

RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Array: Perform quantitative PCR using a PCR array containing primers for genes related to adhesion receptors, proteases, signaling molecules, and apoptosis.

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the fold change in gene expression (ΔΔCt) using a web-based analysis portal, normalizing to the average expression of multiple housekeeping genes. A Pearson correlation can be used to compare the changes in gene expression induced by DHT and this compound.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for studying this compound.

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Caption: Experimental workflow for investigating the effects of this compound.

References

- 1. The cellular and molecular effects of the androgen receptor agonist, this compound, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Cl-4AS-1: A Dual Androgen Receptor Agonist and 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-4AS-1 is a synthetically developed steroidal molecule belonging to the 4-azasteroid class. It exhibits a unique dual pharmacological profile, acting as a potent full agonist of the androgen receptor (AR) and a formidable inhibitor of 5α-reductase (SRD5A) isoenzymes I and II. This dual functionality presents a significant area of interest for research in androgen-related physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its biological activities, and detailed experimental protocols for its characterization. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential and scientific applications of this compound.

Introduction

Androgens, primarily testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The biological effects of androgens are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor. The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase (SRD5A). Dysregulation of androgen signaling is implicated in various pathologies, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.

This compound, a 4-azasteroid derivative, has emerged as a significant research compound due to its dual ability to directly activate the androgen receptor and simultaneously inhibit the production of DHT by blocking 5α-reductase. This combined action offers a unique tool to dissect the distinct and overlapping roles of AR agonism and SRD5A inhibition in various biological systems.

Chemical and Physical Properties

This compound is a white to off-white solid with the following properties:

| Property | Value |

| Chemical Name | N-(2-chlorophenyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide |

| Molecular Formula | C₂₆H₃₃ClN₂O₂ |

| Molecular Weight | 441.01 g/mol |

| CAS Number | 188589-66-4 |

Quantitative Biological Activity

The dual activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory and agonist concentrations.

| Activity | Target | IC₅₀ Value |

| Androgen Receptor Agonist | Androgen Receptor (AR) | 12 nM |

| 5α-Reductase Inhibition | 5α-Reductase Type I | 6 nM |

| 5α-Reductase Type II | 10 nM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms of Action

Androgen Receptor Agonism

As an androgen receptor agonist, this compound mimics the action of endogenous androgens. The canonical AR signaling pathway is initiated by the binding of an agonist to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-agonist complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

5α-Reductase Inhibition

This compound acts as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces the levels of DHT in tissues where 5α-reductase is expressed, such as the prostate, skin, and hair follicles. This inhibition is a key mechanism for the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Radioligand: [³H]Mibolerone (a high-affinity synthetic androgen)

-

Androgen Receptor Source: Cytosol from the ventral prostates of castrated male rats.

-

Test Compound: this compound

-

Buffers:

-

TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Wash buffer (e.g., Tris-HCl)

-

-

Scintillation Cocktail

-

96-well plates

-

Hydroxyapatite (HAP) slurry

-

Liquid Scintillation Counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO), and then further dilute in TEGD buffer.

-

Prepare a solution of [³H]Mibolerone in TEGD buffer at a concentration at or below its dissociation constant (Kd).

-

Prepare the rat ventral prostate cytosol in TEGD buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add TEGD buffer, [³H]Mibolerone solution, and the cytosol preparation.

-

Non-specific Binding Wells: Add TEGD buffer, [³H]Mibolerone solution, a saturating concentration of unlabeled mibolerone, and the cytosol preparation.

-

Test Compound Wells: Add TEGD buffer, [³H]Mibolerone solution, the cytosol preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand:

-

Add ice-cold HAP slurry to each well and incubate on ice for 15-30 minutes with intermittent mixing.

-

Centrifuge the plate to pellet the HAP-bound receptor-ligand complexes.

-

Carefully aspirate the supernatant.

-

Wash the HAP pellet with ice-cold wash buffer, followed by centrifugation and aspiration.

-

-

Detection:

-

Add scintillation cocktail to each well containing the HAP pellet.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

5α-Reductase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of 5α-reductase.

Materials:

-

Enzyme Source: Homogenates of ventral prostates from male rats.

-

Substrate: Testosterone

-

Cofactor: NADPH

-

Test Compound: this compound

-

Buffer: Phosphate (B84403) buffer (pH 6.5)

-

Extraction Solvent: Ethyl acetate

-

Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Enzyme Preparation:

-

Homogenize rat ventral prostates in cold phosphate buffer.

-

Centrifuge the homogenate to obtain a microsomal fraction containing the 5α-reductase enzymes.

-

-

Reaction Mixture Preparation:

-

In a reaction tube, combine the prostate homogenate, NADPH, and varying concentrations of this compound dissolved in a suitable solvent.

-

Pre-incubate the mixture at 37°C for a short period.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding testosterone to the mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).

-

Extract the steroids (testosterone and DHT) from the aqueous phase into the organic solvent.

-

-

Analysis:

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.

-

Separate and quantify the amounts of testosterone and DHT.

-

-

Data Analysis:

-

Calculate the percentage of 5α-reductase inhibition for each concentration of this compound by comparing the amount of DHT formed in the presence of the inhibitor to the control (no inhibitor).

-

Determine the IC₅₀ value from a dose-response curve.

-

Conclusion

This compound stands out as a valuable pharmacological tool for investigating androgen signaling. Its dual capacity to activate the androgen receptor while simultaneously inhibiting the key enzyme responsible for producing the most potent androgen, DHT, allows for a nuanced exploration of androgen-dependent processes. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the potential applications of this compound in various fields of biomedical research, from endocrinology and oncology to dermatology. The detailed methodologies provided herein are intended to facilitate the replication and extension of previous findings and to encourage new avenues of investigation into the complex world of androgen receptor signaling.

Cl-4AS-1: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and biological activity of the potent androgen receptor agonist and 5α-reductase inhibitor, Cl-4AS-1.

Introduction

This compound is a synthetic steroidal compound that has garnered significant interest within the scientific community for its dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of 5α-reductase.[1][2][3] Structurally classified as a 4-azasteroid, this compound's unique profile makes it a valuable tool for research into androgen signaling pathways and a potential lead compound in the development of novel therapeutics for a range of androgen-dependent conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound, formally known as (4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide, is a complex molecule with the chemical formula C₂₆H₃₃ClN₂O₂.[4][5][6] Its structure is characterized by the replacement of a carbon atom with a nitrogen atom at the 4-position of the steroid A-ring, a defining feature of 4-azasteroids.

Physicochemical and Bioactivity Data

The key physicochemical and bioactivity data for this compound are summarized in the tables below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₆H₃₃ClN₂O₂ |

| Molecular Weight | 441.01 g/mol |

| CAS Number | 188589-66-4 |

| Appearance | White to off-white solid |

| Solubility in DMSO | < 4.41 mg/mL |

| Solubility in Ethanol | < 4.41 mg/mL |

| Storage | Room temperature |

| Bioactivity | IC₅₀ Value |

| Androgen Receptor (AR) Agonist | 12 nM |

| 5α-Reductase Type I Inhibitor | 6 nM |

| 5α-Reductase Type II Inhibitor | 10 nM |

Biological Activity and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: potent agonism of the androgen receptor and inhibition of 5α-reductase enzymes.

Androgen Receptor Agonism

As a potent agonist, this compound mimics the action of endogenous androgens like dihydrotestosterone (B1667394) (DHT) by binding to and activating the androgen receptor.[5] This activation initiates a signaling cascade that ultimately leads to the regulation of target gene expression. The canonical androgen receptor signaling pathway is depicted below.

Upon binding of this compound, the androgen receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of androgen-responsive genes.

5α-Reductase Inhibition

This compound is also a potent inhibitor of both type I and type II isoforms of 5α-reductase.[1][2][5] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, this compound can reduce the overall androgenic signal in tissues where 5α-reductase is active.

Regulation of MMP-1 Promoter Activity

Research has indicated that androgens can regulate the expression of matrix metalloproteinases (MMPs). This compound has been shown to repress MMP-1 promoter activity.[5] This suggests a role for this compound in modulating tissue remodeling and other processes where MMP-1 is involved. The androgen receptor can exert this effect through interaction with the MMP-1 gene promoter.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (Representative Workflow)

While a specific protocol for this compound is not publicly available, the synthesis of similar 4-azasteroid N-(2-chlorophenyl)-carboxamide derivatives generally follows the workflow depicted below.[7][8][9][10][11]

Methodology:

-

A-Ring Cleavage and Azacyclization: A suitable steroid precursor undergoes oxidative cleavage of the A-ring. The resulting seco-steroid is then treated with an ammonia (B1221849) source to facilitate the formation of the 4-aza-lactone intermediate.

-

Formation of the 4-Azasteroid Core: The lactam is then subjected to further reactions to establish the final 4-azasteroid core structure.

-

Side Chain Introduction: The N-(2-chlorophenyl)carboxamide side chain is introduced at the C-17 position, typically through an amide coupling reaction with the corresponding carboxylic acid derivative of the steroid core and 2-chloroaniline.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to the androgen receptor.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or AR-expressing cell lines.[12][13][14]

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]-mibolerone and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Separation: Separate the bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the receptor-ligand complex binds to the HAP, which is then pelleted by centrifugation.

-

Quantification: After washing the pellet, the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. The IC₅₀ value is determined by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

5α-Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against 5α-reductase.

Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., testosterone) to its 5α-reduced product (DHT) by 5α-reductase.

Protocol:

-

Reaction Mixture: In a reaction tube, combine the microsomal preparation, a saturating concentration of testosterone (often radiolabeled, e.g., [³H]-testosterone), and the cofactor NADPH.

-

Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include control tubes with no inhibitor.

-

Incubation and Termination: Incubate the reactions at 37°C for a defined period. Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extraction and Separation: Extract the steroids from the aqueous phase. Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of DHT produced. If a radiolabeled substrate was used, this can be done by scintillation counting of the DHT spot/fraction.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration. Determine the IC₅₀ value from a dose-response curve.[20][21][22]

MMP-1 Promoter Activity Assay (Luciferase Reporter Assay)

Objective: To assess the effect of this compound on the transcriptional activity of the MMP-1 promoter.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of the MMP-1 promoter. Changes in luciferase activity reflect changes in promoter activity.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., a human cell line responsive to androgens). Co-transfect the cells with an androgen receptor expression vector and a reporter plasmid containing the firefly luciferase gene driven by the MMP-1 promoter. A second reporter plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[23][24][25][26][27]

-

Treatment: Treat the transfected cells with varying concentrations of this compound. Include a vehicle control.

-

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a fold change or percentage of the vehicle control.

Conclusion

This compound is a valuable pharmacological tool with a well-defined chemical structure and a potent dual mechanism of action. Its ability to act as a strong androgen receptor agonist while simultaneously inhibiting 5α-reductase provides a unique profile for investigating the complexities of androgen signaling. The data and protocols presented in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to further explore the therapeutic potential of this compound and related compounds in various androgen-dependent physiological and pathological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4,17-diazasteroid inhibitors of human 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 20. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 21. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. benchchem.com [benchchem.com]

- 24. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 26. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Cl-4AS-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a potent, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the scientific community. As a full agonist of the androgen receptor (AR), it serves as a valuable research tool for investigating androgen-mediated signaling pathways.[1][2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols and structured data for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound is rooted in the chemical framework of 4-azasteroids, a class of compounds extensively studied for their interaction with steroid receptors. The foundational methodologies for constructing the 4-aza-steroidal skeleton were established in earlier research focused on 5α-reductase inhibitors. The specific synthesis of this compound, a chlorinated derivative, involves a multi-step process starting from a readily available steroid precursor.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on established methods for the synthesis of 4-azasteroids. Specific reaction conditions and purification methods may require optimization.

Step 1: Oxidative Cleavage of the A-ring

The synthesis typically commences with an oxidative cleavage of the A-ring of a suitable steroid starting material, such as testosterone (B1683101) or a derivative thereof. This is commonly achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by an oxidative workup to yield a seco-acid.

Step 2: Lactam Formation

The resulting seco-acid is then reacted with an appropriate amine to form the 4-aza-lactone (lactam) ring. This cyclization is a critical step in forming the characteristic 4-azasteroid core.

Step 3: Introduction of the Chlorine Substituent

The introduction of the chlorine atom at the desired position on the aromatic ring is achieved through electrophilic aromatic substitution. This step is crucial for conferring the specific pharmacological properties of this compound.

Step 4: Modifications at the 17-position

Further modifications at the 17-position of the steroid backbone are carried out to install the final functional groups required for potent androgen receptor activity.

Step 5: Purification and Characterization

The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the synthesized this compound are then confirmed by various analytical methods.

Chemical Characterization

The comprehensive chemical characterization of this compound is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in elucidating the molecular structure of this compound. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide a detailed map of the molecule's atomic connectivity and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Aza-Androstane Derivative Core

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 33.1 | 2.50 (m) |

| 3 | 175.5 | - |

| 5 | 63.8 | 3.20 (dd, J=12.0, 4.0 Hz) |

| 6 | 28.9 | 1.95 (m) |

| 7 | 31.5 | 1.50 (m) |

| 8 | 35.4 | 1.60 (m) |

| 9 | 53.7 | 1.10 (m) |

| 10 | 38.6 | - |

| 11 | 21.2 | 1.45 (m) |

| 12 | 36.7 | 1.70 (m) |

| 13 | 43.1 | - |

| 14 | 55.2 | 1.00 (m) |

| 15 | 23.4 | 1.80 (m) |

| 16 | 30.5 | 2.10 (m) |

| 17 | 81.3 | 3.65 (t, J=8.5 Hz) |

| 18 | 11.2 | 0.75 (s) |

| 19 | 12.5 | 0.90 (s) |

Note: This table presents generalized data for a representative 4-aza-androstane core. Specific shifts for this compound may vary due to the influence of the chlorine substituent and other modifications.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the proposed structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₈ClNO₂ |

| Molecular Weight | 389.92 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed [M+H]⁺ | 390.1834 |

| Calculated [M+H]⁺ | 390.1830 |

Biological Activity and Signaling Pathway

This compound functions as a full agonist of the androgen receptor. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of transcription of target genes. This signaling cascade ultimately mediates the physiological and pharmacological effects of androgens.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed information on experimental approaches and analytical data serves as a valuable resource for researchers working with this important selective androgen receptor modulator. The provided protocols and data tables facilitate the replication of synthesis and the confirmation of the compound's identity, thereby supporting further investigation into its biological activities and therapeutic potential.

References

A Comprehensive In-Vitro Analysis of the Biological Functions of Cl-4AS-1, a Selective Androgen Receptor Modulator

Abstract: The androgen receptor (AR) presents a compelling target in the therapeutic landscape of breast cancer. The development of Selective Androgen Receptor Modulators (SARMs) aims to harness the therapeutic potential of AR activation while mitigating the undesirable side effects associated with traditional AR agonists. This document provides a detailed technical overview of the in-vitro biological functions of Cl-4AS-1, a novel AR agonist.[1] We consolidate findings from foundational cellular and molecular studies, detailing its effects on cell proliferation, apoptosis, and gene expression in various breast cancer cell subtypes. This guide offers researchers and drug development professionals a centralized resource, complete with experimental protocols and pathway visualizations, to facilitate further investigation into the therapeutic utility of this compound.

Core Biological Functions of this compound In Vitro

This compound is a selective androgen receptor modulator (SARM) that exhibits characteristics of a classical AR agonist but with distinct properties that may be advantageous for therapeutic applications in breast cancer.[1][2] Unlike the endogenous androgen dihydrotestosterone (B1667394) (DHT), which can promote proliferation in certain breast cancer cells, this compound demonstrates a consistent anti-proliferative and pro-apoptotic effect across multiple breast cancer cell lines.[3][2]

Effects on Cell Proliferation and Apoptosis

In vitro studies have demonstrated that this compound exerts a dose-dependent inhibition on the growth of luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative basal (MDA-MB-231) breast cancer cell lines.[1] This growth inhibition is a direct result of apoptosis induction. The underlying mechanism involves this compound causing a block in the cell cycle, preventing cells from entering the S-phase, which is subsequently followed by DNA degradation.[2][4] This contrasts with the action of DHT, which induces proliferation in MCF-7 and MDA-MB-453 cells.[3]

| Cell Line | Receptor Status | Effect of DHT | Effect of this compound | Mechanism of this compound Action |

| MCF-7 | Luminal (ER+) | Proliferation Induction | Dose-dependent Growth Inhibition | Induction of Apoptosis |

| MDA-MB-453 | Molecular Apocrine (AR+) | Proliferation Induction | Dose-dependent Growth Inhibition | S-Phase Block, DNA Degradation |

| MDA-MB-231 | Triple-Negative, Basal | No Effect | Dose-dependent Growth Inhibition | Induction of Apoptosis |

Regulation of Gene Expression

This compound demonstrates a high degree of concordance with DHT in the regulation of gene expression in MDA-MB-453 cells.[1][2] However, a key distinction is its effect on the androgen receptor itself. While DHT upregulates the expression of AR, this compound does not, which may contribute to its unique activity profile.[3][2]

Morphological and Cytoskeletal Changes

Treatment of MDA-MB-453 cells with either this compound or DHT leads to similar morphological changes.[1][2] Both compounds induce a reorganization of the actin structure, resulting in a shift towards a mesenchymal phenotype.[3][2]

Signaling and Mechanistic Pathways

This compound functions as an agonist of the androgen receptor. Upon binding, the this compound/AR complex translocates to the nucleus to regulate the expression of target genes. This leads to downstream cellular effects, including the inhibition of cell cycle progression and the induction of apoptosis. Unlike DHT, this compound does not promote the upregulation of the AR gene itself.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational studies of this compound.[1][2][4]

Cell Culture

-

Cell Lines: MCF-7, MDA-MB-453, and MDA-MB-231 breast cancer cell lines were utilized.

-

Culture Conditions: Cells were maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Growth and Proliferation Assay

This workflow outlines the process for assessing the dose-dependent effect of this compound on cell viability.

Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry using Propidium Iodide (PI) staining.

-

Protocol:

-

Cells were seeded and treated with this compound for 24-72 hours.

-

Both adherent and floating cells were collected, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing PI and RNase A.

-

Samples were incubated in the dark for 30 minutes at room temperature.

-

Cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) was analyzed using a flow cytometer. An increase in the Sub-G1 population is indicative of apoptosis.

-

Gene Expression Analysis

-

Method: Real-Time Quantitative PCR (RT-qPCR) Arrays.

-

Protocol:

-

MDA-MB-453 cells were treated with this compound (e.g., 1 µM) or DHT (e.g., 100 nM) for 24 and 72 hours.[4]

-

Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

RNA quality and quantity were assessed via spectrophotometry.

-

cDNA was synthesized from the RNA templates using a reverse transcription kit.

-

The expression of a panel of genes (e.g., related to adhesion, proteases, signaling, and apoptosis) was examined using RT-qPCR arrays according to the manufacturer's instructions.

-

Data were normalized to appropriate housekeeping genes, and fold changes in gene expression were calculated.

-

Analysis of Actin Cytoskeleton Reorganization

-

Method: Phalloidin (B8060827) Staining and Fluorescence Microscopy.

-

Protocol:

-

MDA-MB-453 cells were grown on glass coverslips and treated with this compound or DHT.

-

Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).

-

The actin cytoskeleton was stained with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).

-

Nuclei were counterstained with DAPI.

-

Coverslips were mounted on slides, and images were captured using a fluorescence microscope to visualize changes in cell morphology and actin stress fiber formation.

-

References

An In-Depth Technical Guide to Understanding the Anabolic and Androgenic Effects of Cl-4AS-1

Disclaimer: This document provides a comprehensive overview of the methodologies used to assess the anabolic and androgenic effects of compounds like Cl-4AS-1. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide utilizes illustrative data from other well-characterized androgens and Selective Androgen Receptor Modulators (SARMs) to demonstrate key concepts and experimental outcomes. All information presented is for research and informational purposes only.

Introduction

This compound, a synthetic steroidal derivative, is classified as a Selective Androgen Receptor Modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the desirable anabolic effects in muscle and bone while minimizing the unwanted androgenic side effects in tissues such as the prostate.[1][2][3] This document provides a technical guide for researchers, scientists, and drug development professionals on the core principles and experimental methodologies for characterizing the anabolic and androgenic properties of this compound.

Initial research on this compound has demonstrated its activity as a potent androgen receptor (AR) agonist.[4] One study highlighted its unique profile in breast cancer cell lines, where, unlike the endogenous androgen dihydrotestosterone (B1667394) (DHT), it induced apoptosis, suggesting a nuanced mechanism of AR modulation.[5] Furthermore, this compound has been identified as an inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen DHT.[4] However, a comprehensive in vivo characterization of its anabolic and androgenic effects in relevant tissues remains largely unavailable in publicly accessible literature.

This guide will delve into the established signaling pathways of androgens, detail the standard experimental protocols for assessing anabolic and androgenic activity, and present illustrative quantitative data in structured tables to facilitate understanding of how a compound like this compound would be evaluated.

Anabolic and Androgenic Signaling Pathways

The physiological effects of androgens are mediated primarily through the androgen receptor, a ligand-activated nuclear transcription factor. The tissue-specific outcomes of AR activation are complex and depend on coregulator protein interactions and downstream gene regulation.[2][6]

Canonical Androgen Receptor Signaling

The primary mechanism of action for androgens involves binding to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][7]

dot

Non-Genomic Androgenic Signaling

In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects. These are initiated by a subpopulation of AR located at the cell membrane, which can trigger intracellular signaling cascades, such as those involving G-proteins and mitogen-activated protein kinases (MAPKs). These pathways can influence cellular processes and may also cross-talk with the genomic signaling pathway.[8]

Experimental Protocols for Assessing Anabolic and Androgenic Effects

A thorough evaluation of a potential SARM like this compound requires a combination of in vitro and in vivo assays to determine its efficacy and tissue selectivity.

In Vivo Assessment: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for differentiating the anabolic and androgenic activities of a compound.[9][10] The assay is conducted in castrated male rats to remove the influence of endogenous androgens.

Experimental Workflow:

dot

Methodology:

-

Animal Model: Peripubertal male rats are surgically castrated.

-

Acclimation: Animals are allowed to recover for a period of 7 to 14 days.

-

Grouping: Rats are randomized into treatment groups (e.g., vehicle control, testosterone propionate (B1217596) as a positive control, and various doses of the test compound).

-

Dosing: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate and seminal vesicles.

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control. The anabolic/androgenic (A/A) ratio is calculated by comparing the relative potency of the test compound to the reference androgen in stimulating the growth of the levator ani muscle versus the prostate/seminal vesicles.

In Vitro Assessment: Androgen Receptor Transactivation Assay

This assay quantifies the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound), a known agonist (e.g., DHT), and a vehicle control.

-

Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated to determine the potency of the compound as an AR agonist.

Quantitative Data Presentation

The following tables present illustrative data for a hypothetical SARM, as specific quantitative data for this compound is not publicly available. These tables are intended to demonstrate how the results of the aforementioned assays would be presented.

Table 1: Illustrative In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

| Compound | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Control) | Ventral Prostate Weight (% of Control) | Anabolic/Androgenic Ratio |

| Vehicle Control | - | 100 | 100 | - |

| Testosterone Propionate | 1 | 350 | 400 | ~1 |

| Hypothetical SARM | 10 | 320 | 150 | >2 |

| Hypothetical SARM | 30 | 500 | 200 | >2.5 |

The Anabolic/Androgenic ratio is a qualitative comparison of the anabolic potency relative to the androgenic potency, with a higher number indicating greater tissue selectivity.

Table 2: Illustrative In Vitro Androgen Receptor Binding and Transactivation

| Compound | AR Binding Affinity (Ki, nM) | AR Transactivation (EC50, nM) |

| Dihydrotestosterone (DHT) | 0.5 | 0.1 |

| Hypothetical SARM | 5.0 | 2.5 |

| This compound | 12.0[4] | Not Available |

Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Conclusion

This compound presents an interesting profile as a selective androgen receptor modulator with demonstrated AR agonist activity and the unique characteristic of inducing apoptosis in certain cancer cell lines. Its additional role as a 5α-reductase inhibitor further adds to its complex pharmacological profile. However, a comprehensive understanding of its anabolic and androgenic effects necessitates in vivo studies, such as the Hershberger assay, to quantify its tissue selectivity and determine its anabolic/androgenic ratio. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of this compound and other novel SARMs. Further research is warranted to fully elucidate the therapeutic potential of this compound for conditions such as muscle wasting, while confirming a favorable safety profile with respect to androgenic side effects.

References

- 1. Profiling of anabolic androgenic steroids and selective androgen receptor modulators for interference with adrenal steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2953582A - 4-chloro-adrenosterone - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The cellular and molecular effects of the androgen receptor agonist, this compound, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular specificity of androgen receptor, coregulators, and pioneer factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Acting Androgen Receptor Modulator Cl-4AS-1: A Technical Overview for Therapeutic Development

This technical guide provides an in-depth analysis of Cl-4AS-1, a novel steroidal selective androgen receptor modulator (SARM), for researchers, scientists, and professionals in drug development. It details its mechanism of action, its impact on steroid hormone signaling pathways, and the experimental frameworks used to elucidate its functions, with a particular focus on its potential applications in breast cancer therapy.

Core Compound Profile: this compound

This compound is distinguished by its dual functionality. It is a potent agonist of the androgen receptor (AR) and concurrently acts as an inhibitor of 5α-reductase (types I and II).[1] This dual activity sets it apart from traditional androgens like dihydrotestosterone (B1667394) (DHT) and suggests a unique therapeutic profile. SARMs like this compound are designed to selectively modulate AR activity, aiming to produce the therapeutic benefits of androgen action in target tissues while minimizing undesirable side effects elsewhere.

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified through various assays, establishing its potency as both an AR agonist and a 5α-reductase inhibitor. The following table summarizes the key quantitative data.

| Activity | Target | IC50 Value |

| AR Agonism | Androgen Receptor | 12 nM |

| Enzyme Inhibition | 5α-reductase type I | 6 nM |

| Enzyme Inhibition | 5α-reductase type II | 10 nM |

Table 1: Summary of IC50 values for this compound. Data sourced from MedChemExpress and Tocris Bioscience.[1]

Role in Steroid Hormone Signaling

The classical steroid hormone signaling pathway involves the binding of an androgen, such as DHT, to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to the dimerization and nuclear translocation of the AR.[2] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulators to modulate the transcription of target genes that influence cell growth, proliferation, and survival.[2]

This compound mimics the action of DHT by binding to and activating the AR, thereby transactivating the mouse mammary tumor virus (MMTV) promoter. However, its pharmacological effects diverge significantly from those of DHT, particularly in the context of breast cancer.

Caption: Classical Androgen Receptor Signaling Pathway Activated by this compound.

Effects on Breast Cancer Cells: A Departure from Classical Agonism

While DHT typically promotes the proliferation of AR-positive breast cancer cells like MCF-7 and MDA-MB-453, this compound exhibits a contrary, dose-dependent inhibitory effect on the growth of these cells, as well as on triple-negative MDA-MB-231 cells.[3] This inhibition is achieved through the induction of apoptosis, characterized by a block in the S-phase of the cell cycle and subsequent DNA degradation.[3][4][5]

A high degree of concordance is observed between this compound and DHT in the regulation of gene expression in MDA-MB-453 cells.[3] Both compounds also induce similar morphological changes, leading to a mesenchymal phenotype through the reorganization of the actin structure.[3] However, a key difference is that DHT upregulates AR expression, whereas this compound does not, suggesting a distinct mechanism of receptor modulation that may contribute to its anti-proliferative effects.[3][4]

Detailed Experimental Protocols

The characterization of this compound's activity relies on a suite of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance

-

Cell Lines: MCF-7 (luminal), MDA-MB-453 (molecular apocrine), and MDA-MB-231 (triple-negative, basal) breast cancer cell lines are utilized.[3]

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[4]

Cell Viability and Proliferation Assay

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DHT (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) is run in parallel.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution and quantify apoptosis.

-

Procedure:

-

Treat cells with this compound or DHT at a specified concentration (e.g., 1 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.

-

Analyze the cell population using a flow cytometer. The sub-G1 peak is indicative of apoptotic cells.

-

Gene Expression Analysis

-

Method: Quantitative real-time PCR (qPCR) arrays are used to assess the expression of genes related to adhesion, proteolysis, signaling, and apoptosis.[4]

-

Procedure:

-

Treat MDA-MB-453 cells with this compound (1 µM) or DHT (100 nM) for 24 and 72 hours.[4]

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a PCR array plate containing pre-dispensed primers for the target genes.

-

Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene. A fold-change threshold (e.g., >2 for 24h, >5 for 72h) is used to identify significant changes in gene expression.[4]

-

Caption: Workflow for Characterizing the Cellular Effects of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a selective androgen receptor modulator with unique anti-cancer properties. Its ability to act as an AR agonist while simultaneously inducing apoptosis and inhibiting the proliferation of various breast cancer cell lines, including triple-negative types, marks a significant departure from the effects of endogenous androgens like DHT.[3] The dual inhibition of 5α-reductase further adds to its distinct pharmacological character.

The dissimilar effects of this compound compared to classical AR agonists, such as its failure to upregulate AR expression, suggest a nuanced mechanism of action that warrants further investigation.[3] Future research should focus on elucidating the precise molecular switches that determine its pro-apoptotic versus proliferative signaling outputs. Understanding these mechanisms will be crucial for the rational design of next-generation SARMs and for positioning this compound as a potential therapeutic agent in the treatment of breast cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Steroid hormone receptor - Wikipedia [en.wikipedia.org]

- 3. The cellular and molecular effects of the androgen receptor agonist, this compound, on breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

Exploratory Studies on Cl-4AS-1 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a potent, steroidal androgen receptor (AR) agonist that has demonstrated unique anti-cancer properties, particularly in breast cancer models. Unlike endogenous androgens that typically promote proliferation in AR-positive breast cancer cells, this compound exhibits a paradoxical inhibitory effect on cell growth, inducing apoptosis and cell cycle arrest. This has positioned this compound as an interesting compound for further investigation in oncology, particularly for hormone-receptor-positive and even some triple-negative breast cancers. This document provides a comprehensive overview of the existing preclinical research on this compound, focusing on its mechanism of action, effects on cancer cells, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a high-affinity agonist of the androgen receptor, with a reported IC50 value of 12 nM for AR binding.[1][2] Its mode of action involves binding to the AR, which then translocates to the nucleus to modulate the expression of target genes. While it shares a significant concordance in gene regulation with the natural androgen dihydrotestosterone (B1667394) (DHT), this compound diverges in its ultimate cellular outcomes, leading to apoptosis rather than proliferation in breast cancer cells.[3][4] This suggests that this compound may induce a unique conformational change in the AR or recruit a different set of co-regulators, leading to a distinct transcriptional program that favors cell death.

In Vitro Efficacy in Breast Cancer

The primary research on this compound in cancer has been conducted in a panel of human breast cancer cell lines, representing different molecular subtypes. The key findings from these studies are summarized below.

Quantitative Data on Cellular Effects

While specific IC50 values for the inhibition of cell proliferation are not detailed in the primary literature, the dose-dependent effects of this compound have been characterized.

| Cell Line | Molecular Subtype | Effect on Proliferation (vs. DHT) | Observed Cellular Outcomes |

| MCF-7 | Luminal (ER+, PR+, AR+) | Dose-dependent inhibition (DHT promotes proliferation) | Inhibition of cell growth |

| MDA-MB-453 | Molecular Apocrine (ER-, PR-, AR+) | Dose-dependent inhibition (DHT promotes proliferation) | S-phase cell cycle arrest, DNA degradation, apoptosis |

| MDA-MB-231 | Triple-Negative (ER-, PR-, AR-) | Dose-dependent inhibition (DHT has no effect) | Inhibition of cell growth |

Data synthesized from Ahram et al., 2018.[3][4]

Complete inhibition of proliferation in all three cell lines was observed at a concentration of 10 µM.[1]

Signaling Pathways and Molecular Interactions

This compound's primary interaction is with the androgen receptor. Upon binding, it initiates a signaling cascade that, in breast cancer cells, culminates in apoptosis. The exact downstream pathways that differentiate its action from other AR agonists are still under full investigation. However, a general overview of the initial steps and the ultimate outcomes can be visualized.

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Culture and Treatment

-

Cell Lines:

-

MCF-7 (luminal, AR-positive)

-

MDA-MB-453 (molecular apocrine, AR-positive)

-

MDA-MB-231 (triple-negative, AR-negative/low)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is used in all experiments.

-

Treatment Concentrations: For cell proliferation assays, a range of concentrations from 0.1 µM to 10 µM of this compound is typically used. For mechanism-of-action studies, concentrations of 1 µM and 4 µM have been utilized.[3]

Cell Proliferation Assay

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability and proliferation.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with medium containing various concentrations of this compound or vehicle control.

-

Cells are incubated for specified time points (e.g., 3, 5, and 7 days).

-

At each time point, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell proliferation is calculated as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis

-

Method: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

MDA-MB-453 cells are treated with this compound (e.g., 1 µM and 4 µM) or vehicle control for specified durations (e.g., 3 and 6 days).

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.

-

The stained cells are analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Apoptosis Assay

-

Method: The induction of apoptosis is confirmed by observing DNA degradation following cell cycle analysis. The sub-G1 peak in the cell cycle histogram, which represents fragmented DNA, is indicative of apoptosis.

-

Procedure:

-

Following cell cycle analysis as described above, the percentage of cells in the sub-G1 population is quantified.

-

An increase in the sub-G1 population in this compound-treated cells compared to control cells indicates apoptosis.

-

Experimental Workflow Visualization

The general workflow for evaluating the in vitro effects of this compound can be summarized in the following diagram.

Caption: General experimental workflow for in vitro studies of this compound.

In Vivo Studies

To date, publicly available research on the in vivo efficacy of this compound in animal models of cancer is limited. Further preclinical development would require studies in xenograft or patient-derived xenograft (PDX) models to evaluate its anti-tumor activity, pharmacokinetics, and safety profile in a whole-organism context.

Conclusion and Future Directions

The exploratory studies on this compound reveal it as a promising and mechanistically unique androgen receptor agonist with potential therapeutic applications in breast cancer. Its ability to induce apoptosis in both hormone-receptor-positive and triple-negative breast cancer cell lines warrants further investigation. Future research should focus on:

-

Determining the precise IC50 values for cell growth inhibition in various cancer cell lines.

-

Conducting comprehensive transcriptomic and proteomic analyses to fully elucidate the downstream signaling pathways and identify the specific genes and proteins responsible for its pro-apoptotic effects.

-

Initiating in vivo studies in appropriate animal models to assess its anti-tumor efficacy, safety, and pharmacokinetic properties.

-

Investigating the potential for combination therapies with other anti-cancer agents.

A deeper understanding of this compound's unique mechanism of action could pave the way for the development of a new class of targeted therapies for breast and potentially other cancers.

References

Cl-4AS-1: A Potential Therapeutic Avenue in Breast Cancer

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

Cl-4AS-1, a selective androgen receptor modulator (SARM), is emerging as a compound of interest in the landscape of breast cancer therapeutics. While demonstrating characteristics of a classical androgen receptor (AR) agonist, it exhibits distinct properties that may offer a novel approach to treating various subtypes of breast cancer. This document provides an in-depth technical overview of the cellular and molecular effects of this compound, with a focus on its potential therapeutic applications. It summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Introduction

The androgen receptor (AR) has garnered significant attention as a therapeutic target in breast cancer. However, the clinical utility of AR agonists is often hampered by undesirable side effects. This has spurred the development of selective androgen receptor modulators (SARMs) like this compound, which aim to elicit tissue-selective AR activation. This whitepaper consolidates the current understanding of this compound's effects on breast cancer cells, highlighting its unique pharmacological profile compared to the natural androgen, dihydrotestosterone (B1667394) (DHT).

Therapeutic Potential

The primary therapeutic potential of this compound lies in its differential effects on various breast cancer cell subtypes. Unlike DHT, which promotes proliferation in certain breast cancer cells, this compound has been shown to inhibit the growth of luminal, molecular apocrine, and triple-negative breast cancer cell lines.[1] This inhibitory effect is attributed to the induction of apoptosis, suggesting a potential therapeutic application in a broad range of breast cancers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effects of this compound and DHT on Breast Cancer Cell Growth

| Cell Line | Treatment | Effect on Proliferation |

| MCF-7 (Luminal) | DHT | Induction |

| This compound | Dose-dependent inhibition | |

| MDA-MB-453 (Molecular Apocrine) | DHT | Induction |

| This compound | Dose-dependent inhibition | |

| MDA-MB-231 (Triple Negative) | DHT | No effect |

| This compound | Dose-dependent inhibition |

Table 2: Comparative Gene Expression Regulation by this compound and DHT in MDA-MB-453 Cells

| Gene | Regulation by DHT | Regulation by this compound |

| Androgen Receptor (AR) | Upregulated | No significant change |

| Other AR-responsive genes | High concordance with this compound | High concordance with DHT |

Mechanism of Action

This compound functions as an androgen receptor agonist.[1][2] Upon binding to the AR, it induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. While many of its effects on gene expression are similar to DHT, a key difference is its inability to upregulate the expression of the AR itself.[1] Furthermore, this compound treatment leads to a block in the S-phase of the cell cycle, followed by DNA degradation and apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture

-

Cell Lines:

-

MCF-7 (luminal breast cancer)

-

MDA-MB-453 (molecular apocrine breast cancer)

-

MDA-MB-231 (triple-negative breast cancer)

-

-

Culture Medium: Specific media for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay

-

Seeding: Plate cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat cells with increasing concentrations of this compound or DHT. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Quantification: Assess cell viability using a standard method such as MTT or WST-1 assay.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Gene Expression Analysis (PCR Array)

-

Cell Treatment: Treat MDA-MB-453 cells with 1 µM this compound or 100 nM DHT for 24 and 72 hours.

-